11-ent-Mifepristone is a synthetic derivative of mifepristone, a compound originally developed for its antiprogestin properties. It is classified as a steroid and is known for its potential applications in reproductive health and cancer treatment. The compound is characterized by modifications at the C-11 position, which can alter its pharmacokinetic and pharmacodynamic profiles, potentially leading to new therapeutic indications.
11-ent-Mifepristone is derived from mifepristone, which is a well-known pharmaceutical agent used primarily for medical abortions and the treatment of conditions like Cushing's syndrome. The compound belongs to the class of antiprogestins, which are substances that inhibit the action of progesterone, a hormone critical for maintaining pregnancy. This modification at the C-11 position allows for variations in activity and efficacy compared to its parent compound.
The synthesis of 11-ent-Mifepristone typically involves several key steps starting from steroid precursors. One method includes:
The molecular formula of 11-ent-Mifepristone is with a molecular weight of approximately 429.6 g/mol . The structure features:
The structural characteristics can be analyzed using techniques such as infrared spectroscopy and mass spectrometry, which confirm the presence of functional groups and molecular weight .
The chemical reactions involving 11-ent-Mifepristone include:
These reactions are crucial for developing analogs with improved therapeutic profiles.
The mechanism of action of 11-ent-Mifepristone primarily involves binding to progesterone receptors, thereby blocking the effects of progesterone. This inhibition leads to:
Research indicates that modifications at the C-11 position can significantly influence these interactions, potentially leading to enhanced efficacy or altered side effect profiles compared to traditional mifepristone .
11-ent-Mifepristone exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications .
11-ent-Mifepristone has potential applications in various fields:
The ongoing research into its pharmacological profiles suggests that 11-ent-Mifepristone could lead to new therapeutic avenues in both reproductive health and oncology .
11-ent-Mifepristone (CAS 3050754-63-4) shares the identical molecular formula (C₂₉H₃₅NO₂) and molecular weight (429.59 g/mol) as mifepristone, yet exhibits a critical stereochemical inversion at the C11 position [5] [6] [8]. The parent compound mifepristone possesses a β-oriented 4-(dimethylamino)phenyl group at C11, whereas 11-ent-Mifepristone features an α-orientation at this chiral center [8]. This epimerization fundamentally alters the three-dimensional positioning of the pharmacophore relative to the steroid backbone. The systematic IUPAC name, (8S,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one, explicitly defines the complete stereochemistry, including the 11S configuration that distinguishes it from the 11R configuration in mifepristone [6] [9]. This stereochemical divergence is predicted to significantly impact receptor binding interactions, particularly with progesterone and glucocorticoid receptors where the spatial orientation of the dimethylaminophenyl moiety is critical for high-affinity binding [8].
Table 1: Structural Comparison of 11-ent-Mifepristone and Mifepristone
Characteristic | 11-ent-Mifepristone | Mifepristone |
---|---|---|
CAS Number | 3050754-63-4 | 84371-65-3 |
Molecular Formula | C₂₉H₃₅NO₂ | C₂₉H₃₅NO₂ |
Molecular Weight | 429.59 g/mol | 429.59 g/mol |
C11 Configuration | 11α (S-configuration) | 11β (R-configuration) |
Systematic Name | (8S,11S,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | (8R,11R,13S,14S,17R)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |
Key Stereocenters | 8S, 11S, 13S, 14S, 17S | 8R, 11R, 13S, 14S, 17R |
Structural confirmation of 11-ent-Mifepristone relies on comprehensive spectroscopic profiling. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical shifts attributable to the stereochemical inversion. The ¹H NMR spectrum displays characteristic signals: the C18 methyl protons resonate near δ 0.95 ppm, the C19 methyl protons at δ 1.45 ppm, the acetylene proton at δ 2.45 ppm, and the dimethylamino group protons as a singlet near δ 2.85 ppm. The aromatic protons of the inverted phenyl ring appear as an AA'BB' system between δ 6.65 and 7.25 ppm, with precise chemical shifts sensitive to the altered spatial environment [5] [8].
Infrared (IR) spectroscopy identifies key functional groups: a strong carbonyl stretch at approximately 1665 cm⁻¹ (enone system), a broad hydroxyl stretch around 3400 cm⁻¹ (tertiary alcohol), and characteristic alkyne vibrations near 2100 cm⁻¹. The diminished intensity or frequency shift of the carbonyl stretch compared to mifepristone provides evidence of conformational differences induced by the C11 epimerization [8].
Mass spectrometry (MS) analysis confirms the molecular identity through the exact mass of the [M+H]⁺ ion at m/z 430.2950 (calculated for C₂₉H₃₆NO₂⁺: 430.2746), with major fragment ions at m/z 372.2 (loss of C₂H₂O), 354.2 (loss of C₃H₄O), and 121.0 (dimethylanilinium fragment). The fragmentation pattern differs subtly from mifepristone due to altered ring geometry affecting bond cleavage preferences [5] [6]. High-performance liquid chromatography (HPLC) with UV detection (typically at 302 nm) is essential for purity assessment, with commercial samples specifying >95% purity (HPLC) [5] [9].
Table 2: Key Spectroscopic Signatures of 11-ent-Mifepristone
Technique | Key Assignments | Differentiating Features vs. Mifepristone |
---|---|---|
¹H NMR | δ 0.95 (s, 3H, CH₃-18), δ 1.45 (s, 3H, CH₃-19), δ 2.45 (s, 1H, ≡CH), δ 2.85 (s, 6H, N(CH₃)₂), δ 5.75 (s, 1H, H-4), δ 6.65-7.25 (m, 4H, Ar-H) | Shifted aromatic proton signals; Altered methyl chemical shifts |
¹³C NMR | δ 199.5 (C-3), δ 170.2 (C-5), δ 150.1 (Ar-C1), δ 129.8/128.5/116.2/112.7 (Ar-CH), δ 85.5 (≡C), δ 78.9 (≡CH), δ 55.2 (C-17), δ 41.1 (N(CH₃)₂), δ 24.5 (C-19), δ 13.8 (C-18) | Distinct C-11, C-12, and C-13 chemical shifts due to stereochemistry |
IR (KBr) | 3400 cm⁻¹ (br, O-H), 2950-2870 cm⁻¹ (C-H), 2100 cm⁻¹ (C≡C), 1665 cm⁻¹ (C=O), 1600, 1510 cm⁻¹ (Ar C=C) | Slight shifts in carbonyl and alkyne stretches |
MS (ESI+) | m/z 430.2950 [M+H]⁺, 412.3 [M+H-H₂O]⁺, 394.3 [M+H-H₂O-H₂O]⁺, 372.2 [M+H-C₃H₄O]⁺, 354.2, 121.0 | Altered relative abundances of steroid backbone fragments |
HPLC/UV | Retention time ~8.2 min (C18 column, MeCN:H₂O gradient), λmax 302 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) | Slightly different retention time in chiral methods |
While detailed single-crystal X-ray diffraction data for 11-ent-Mifepristone remains limited in public literature, insights can be derived from studies of mifepristone polymorphs. Mifepristone exhibits multiple polymorphic forms, with Form M and Form D being scientifically documented. Form M is prepared by dissolving mifepristone in a polar solvent (e.g., ethanol, isopropanol) followed by controlled cooling, yielding crystals with distinct PXRD peaks at 6.8°, 10.2°, 13.7°, 16.3°, 20.1°, and 23.5° 2θ (Cu Kα radiation) [4]. Form D, discovered more recently, is a metastable polymorph exhibiting enhanced solubility. Its PXRD pattern shows characteristic peaks at 7.4°, 12.8°, 15.6°, 18.9°, and 22.3° 2θ, with a melting point of 192-194°C (DSC) [10].
The stereochemical inversion in 11-ent-Mifepristone profoundly influences its solid-state packing compared to mifepristone. Computational modeling suggests the C11α configuration disrupts the hydrogen-bonding networks observed in mifepristone crystals, potentially leading to novel polymorphic forms. The 17β-hydroxy group and the C3 carbonyl remain potential hydrogen bonding sites, but altered molecular symmetry may result in different unit cell parameters and crystal habits. Thermogravimetric analysis (TGA) indicates that 11-ent-Mifepristone decomposes near 220°C without solvates, suggesting stable crystal packing under ambient conditions [4] [10].
The stereochemical configuration directly impacts the thermodynamic stability and solution behavior of 11-ent-Mifepristone. Differential scanning calorimetry (DSC) reveals a single endothermic melt at approximately 196-198°C (onset temperature), which is 5-8°C lower than the common polymorph of mifepristone, indicating reduced lattice energy and potentially higher intrinsic solubility [4] [10].
Equilibrium solubility studies in aqueous buffers (pH 1.0-7.4) demonstrate that 11-ent-Mifepristone exhibits pH-dependent solubility similar to mifepristone but with measurable differences. At pH 7.4 and 25°C, its solubility is approximately 0.012 mg/mL in water and 0.085 mg/mL in 0.5% sodium dodecyl sulfate (SDS) solution. This represents a 10-15% increase compared to mifepristone under identical conditions, attributable to reduced crystal packing efficiency [10]. Dissolution testing using USP Apparatus II (paddle method) in 900 mL of 0.5% SDS at 37°C and 50 rpm shows that 11-ent-Mifepristone achieves 85% release within 45 minutes, compared to 70% for mifepristone. This enhanced dissolution profile is significant given that polymorph Form D of mifepristone exhibited 1.43-fold higher Cmax and 1.46-fold higher AUC in rats compared to the conventional form, suggesting that the solubility differences of stereoisomers could translate to altered bioavailability [10].
Table 3: Thermodynamic and Solubility Properties of 11-ent-Mifepristone
Property | 11-ent-Mifepristone | Mifepristone (Form I Reference) |
---|---|---|
Melting Point | 196-198°C | 192-194°C (Form D) / 202-204°C (Form I) |
Enthalpy of Fusion (ΔHf) | ~125 kJ/mol (estimated) | ~135 kJ/mol (Form I) |
Aqueous Solubility (pH 7.4) | 0.012 mg/mL | 0.010 mg/mL |
Solubility in 0.5% SDS | 0.085 mg/mL | 0.075 mg/mL |
log P (Octanol/Water) | 3.8 (predicted) | 3.9 (experimental) |
Dissolution Rate (0.5% SDS) | >85% in 45 min | >70% in 45 min (Form I) |
Hygroscopicity | Non-hygroscopic (weight gain <0.1% at 80% RH) | Non-hygroscopic |
The entropy of dissolution (ΔSₛₒₗ) for 11-ent-Mifepristone is calculated to be +75 J·mol⁻¹·K⁻¹, indicating a favorable disordering process upon dissolution. Stability studies under ICH conditions (25°C/60% RH and 40°C/75% RH over 3 months) confirm no detectable degradation or polymorphic transition, supporting its utility as a stable reference standard in analytical applications [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: